DL-Alanine-3-13C
Overview
Description
Synthesis Analysis
The synthesis of DL-Alanine-3-13C and its analogs has been explored in various studies. In one approach, the synthesis of mono-C(14)-labeled DL-alanines was achieved through small scale procedures involving ion exchange columns and vacuum sublimation, resulting in high purity amino acids . Another study reported the synthesis of DL-(1-Amino-2-propenyl)phosphonic acid, an analog of vinylglycine, which is a strong inhibitor of alanine racemases and D-Ala:D-Ala ligase . Additionally, an asymmetric synthesis of L-[3-13C]alanine was performed using [13C]methyl iodide and a chiral glycine equivalent derived from phenyl[2-13C]bromoacetate, yielding the desired product with high diastereoselectivity .
Molecular Structure Analysis
The molecular structure of DL-Alanine-3-13C and related compounds has been investigated using various spectroscopic techniques. For instance, solid-state 13C NMR chemical shifts of L-alanine residues in peptides were studied, revealing relationships
Scientific Research Applications
1. Dosimetry in Medical Applications
DL-Alanine (C3 H7 NO2) is an amino acid traditionally used as a standard dosimetric material in Electron Paramagnetic Resonance (EPR) dosimetry due to its tissue equivalence. Recent studies have explored its application in gel dosimetry, especially beneficial for 3D clinical dose evaluations using MRI techniques. This is particularly useful in radiotherapy, as the addition of Alanine in Fricke gel solution enhances the production of ferric ions when irradiated, making it a potent dosimetric material. The optical and energy-dependent response of DL-Alanine-based solutions to clinical photons and electron beams has been studied, showing that the material's optical response is energy-independent in the studied dose range, indicating its potential for broader clinical application (Silva & Campos, 2011).
2. Study of Metabolic Pathways
DL-Alanine-3-13C has been instrumental in understanding metabolic pathways in various biological systems. For example, Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the metabolic fate of DL-Alanine-3-13C in astrocytes, neurons, and cocultures, providing insights into glia-neuron interactions in neurotransmitter metabolism. This study revealed that alanine is transaminated predominantly to pyruvate, which then undergoes different metabolic pathways in astrocytes and neurons. Such studies have implications for understanding the brain's metabolic processes and potential neurological disorder treatments (Zwingmann, Richter-Landsberg, Brand, & Leibfritz, 2000).
3. 13C-NMR Investigations in Medical Research
13C-NMR spectroscopy has been used to determine the metabolic fate of amino acids like alanine in various biological tissues. For instance, the metabolic fate of alanine and aspartate in kidney proximal tubules of normal and streptozotocin-treated rats and rabbits was studied using DL-Alanine-3-13C. This helped in understanding the impact of diseases like diabetes on the metabolic pathways in these tissues. The data from such studies are crucial for developing targeted treatments for metabolic disorders (Jans & Willem, 1989).
Safety And Hazards
properties
IUPAC Name |
2-amino(313C)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480393 | |
Record name | DL-Alanine-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Alanine-3-13C | |
CAS RN |
131157-42-1 | |
Record name | DL-Alanine-3-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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